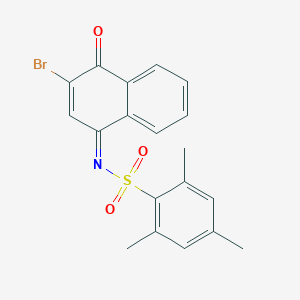![molecular formula C21H19NO6S2 B281297 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)
2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, also known as MTSC, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MTSC is a naphthofuran-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate exerts its effects through various mechanisms, including the inhibition of tubulin polymerization, the inhibition of histone deacetylases, and the inhibition of NF-κB signaling. This compound has been shown to bind to the colchicine binding site on tubulin, which disrupts microtubule assembly and leads to cell cycle arrest and apoptosis. This compound has also been shown to inhibit histone deacetylases, which leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Additionally, this compound has been shown to inhibit NF-κB signaling, which leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the modulation of oxidative stress, and the regulation of inflammatory responses. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic Bcl-2 protein. This compound has also been shown to inhibit cell proliferation by arresting cells in the G2/M phase of the cell cycle. Additionally, this compound has been shown to modulate oxidative stress by increasing the levels of antioxidant enzymes and reducing the levels of reactive oxygen species. Finally, this compound has been shown to regulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments, including its high potency, its selectivity for cancer cells, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
For research on 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of its molecular targets. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as cardiovascular disease and autoimmune disorders. Finally, the development of this compound-based drug delivery systems could enhance its therapeutic potential and reduce its potential toxicity.
Méthodes De Synthèse
2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira reaction. In the Suzuki-Miyaura cross-coupling reaction, 2-methyl-5-iodo-naphtho[1,2-b]furan-3-carboxylic acid is coupled with 2-thienylsulfonylamine, followed by the addition of 2-methoxyethyl bromide. In the Heck reaction, 2-methyl-5-bromo-naphtho[1,2-b]furan-3-carboxylic acid is coupled with 2-thienylsulfonylamine, followed by the addition of ethyl acrylate. In the Sonogashira reaction, 2-methyl-5-iodo-naphtho[1,2-b]furan-3-carboxylic acid is coupled with 2-thienylsulfonylamine, followed by the addition of trimethylsilylacetylene.
Applications De Recherche Scientifique
2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. This compound has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, ovarian cancer, and colon cancer. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
Formule moléculaire |
C21H19NO6S2 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
2-methoxyethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H19NO6S2/c1-13-19(21(23)27-10-9-26-2)16-12-17(22-30(24,25)18-8-5-11-29-18)14-6-3-4-7-15(14)20(16)28-13/h3-8,11-12,22H,9-10H2,1-2H3 |
Clé InChI |
OIJQNJOFWQZIGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCCOC |
SMILES canonique |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281221.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
![Butyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281227.png)
![Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281231.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281232.png)
![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281233.png)
![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281243.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
